REACTION_CXSMILES
|
C(N)CC.CN.[ClH:7].[Cl:8][C:9]1[CH:18]=[C:17]([Cl:19])[C:16]([OH:20])=[C:15]2[C:10]=1[C:11](=[O:27])[N:12]([CH2:24][CH2:25][CH3:26])[C:13]([CH2:21]NC)=[N:14]2>>[Cl:7][CH2:21][C:13]1[N:12]([CH2:24][CH2:25][CH3:26])[C:11](=[O:27])[C:10]2[C:15](=[C:16]([OH:20])[C:17]([Cl:19])=[CH:18][C:9]=2[Cl:8])[N:14]=1 |f:2.3|
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Name
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2,3-disubstituted-3H-quinazolin-4-ones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=C2C(N(C(=NC2=C(C(=C1)Cl)O)CNC)CCC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
ClCC1=NC2=C(C(=CC(=C2C(N1CCC)=O)Cl)Cl)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |